molecular formula C13H19NO6-2 B14761943 (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate

(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate

Cat. No.: B14761943
M. Wt: 285.29 g/mol
InChI Key: ZPGMEPRUPGEUJE-OLZOCXBDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is a complex organic compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of tert-butyl esters and dimethyl groups to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity and interactions with biomolecules. It could be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized products. Its unique chemical properties make it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can be compared with other pyrrolidine derivatives that have similar structural features.
  • Compounds such as 2,4-dimethylpyrrolidine and 1-tert-butylpyrrolidine may share some chemical properties and reactivity patterns.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups

Properties

Molecular Formula

C13H19NO6-2

Molecular Weight

285.29 g/mol

IUPAC Name

(2S,4R)-2,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,4-dicarboxylate

InChI

InChI=1S/C13H21NO6/c1-11(2,3)20-10(19)14-7-12(4,8(15)16)6-13(14,5)9(17)18/h6-7H2,1-5H3,(H,15,16)(H,17,18)/p-2/t12-,13+/m1/s1

InChI Key

ZPGMEPRUPGEUJE-OLZOCXBDSA-L

Isomeric SMILES

C[C@]1(C[C@@](N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.